1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[221]heptane, 3-(5-isoxazolylethynyl)- is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Reduction: Specific conditions for reduction reactions are less documented but could involve common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions with electrophilic reagents, forming addition products.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a valuable building block in the synthesis of antiviral drugs such as Carbovir and Abacavir.
Organic Synthesis: The compound’s unique structure allows for versatile chemical manipulations, making it useful in creating functionalized γ-lactams and γ-amino acid derivatives.
Drug Discovery: Its incorporation into DNA-encoded library technology (DELT) facilitates the identification of potential drug candidates.
Wirkmechanismus
The specific mechanism of action for 1-Azabicyclo[22 similar compounds often act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): Known for its use in antiviral drug synthesis.
Bicyclo[3.1.1]heptane Derivatives:
Uniqueness
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- stands out due to its specific isoxazolylethynyl substitution, which imparts unique chemical properties and potential for diverse applications in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
651314-46-4 |
---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2 |
InChI-Schlüssel |
NWYAVQLBWGQTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC1C(C2)C#CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.